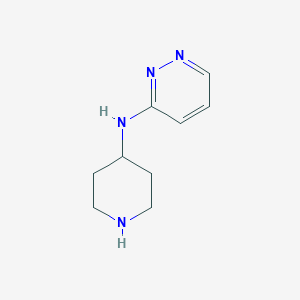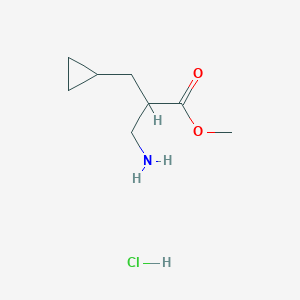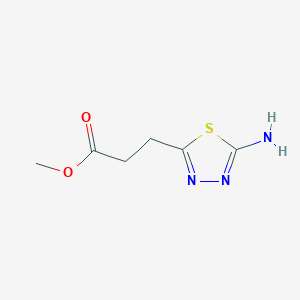![molecular formula C11H14ClNO2 B1422939 2-chloro-N-{[3-(methoxymethyl)phenyl]methyl}acetamide CAS No. 1184688-99-0](/img/structure/B1422939.png)
2-chloro-N-{[3-(methoxymethyl)phenyl]methyl}acetamide
説明
Molecular Structure Analysis
The molecular structure of 2-chloro-N-{[3-(methoxymethyl)phenyl]methyl}acetamide is characterized by a chloro-functional group and a phenyl ring. The InChI code for this compound is 1S/C11H14ClNO2/c1-15-8-10-4-2-3-9 (5-10)7-13-11 (14)6-12/h2-5H,6-8H2,1H3, (H,13,14) .Physical And Chemical Properties Analysis
2-chloro-N-{[3-(methoxymethyl)phenyl]methyl}acetamide has a molecular weight of 227.69 . The IUPAC name for this compound is 2-chloro-N-[3-(methoxymethyl)benzyl]acetamide .科学的研究の応用
Herbicide Metabolism and Environmental Impact
Research has shown that compounds similar to 2-chloro-N-{[3-(methoxymethyl)phenyl]methyl}acetamide, such as chloroacetamide herbicides, undergo complex metabolic processes in both human and rat liver microsomes. These processes involve the formation of DNA-reactive compounds and intermediates like 2-chloro-N-(2,6-diethylphenyl)acetamide and 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide, which can be bioactivated to carcinogenic products. This understanding is crucial in assessing the environmental and health impact of these compounds (Coleman, Linderman, Hodgson, & Rose, 2000).
Soil Interaction and Herbicide Efficacy
Studies on chloroacetamide herbicides, including similar compounds to 2-chloro-N-{[3-(methoxymethyl)phenyl]methyl}acetamide, have demonstrated that factors like wheat straw cover and irrigation significantly affect the reception of these herbicides in soil. This influences their herbicidal activity, highlighting the importance of understanding soil-herbicide interactions for effective agricultural applications (Banks & Robinson, 1986).
Chemical Synthesis and Characterization
Research on similar chloroacetamide compounds has explored synthetic pathways, leading to the development of compounds like 2-hydroxy-N-methyl-N-phenyl-acetamide. This involves steps like acetylation, esterification, and ester interchange. Such synthesis research contributes to the broader understanding of chemical properties and potential applications of chloroacetamide derivatives (Zhong-cheng & Wan-yin, 2002).
Adsorption and Mobility in Soil
Research has indicated a positive correlation between the adsorption of chloroacetamide herbicides and soil organic matter, clay content, and surface area. This understanding of adsorption and mobility in soil is crucial for predicting the environmental behavior and efficacy of these herbicides (Peter & Weber, 1985).
Safety And Hazards
The safety information for 2-chloro-N-{[3-(methoxymethyl)phenyl]methyl}acetamide indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center or doctor/physician if you feel unwell .
特性
IUPAC Name |
2-chloro-N-[[3-(methoxymethyl)phenyl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-15-8-10-4-2-3-9(5-10)7-13-11(14)6-12/h2-5H,6-8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLUQLLJSZKKCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC(=C1)CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{[3-(methoxymethyl)phenyl]methyl}acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



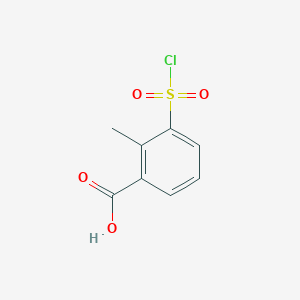
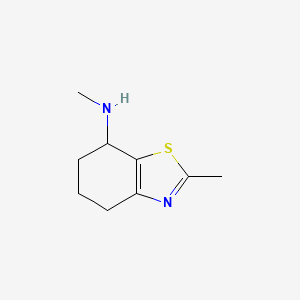
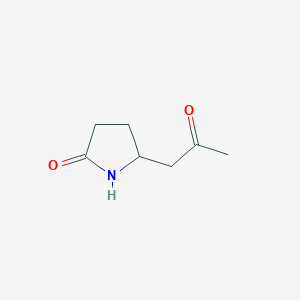
![2-chloro-N-[(4-fluorophenyl)(phenyl)methyl]-N-methylacetamide](/img/structure/B1422860.png)
![2-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]acetamide](/img/structure/B1422861.png)
![Methyl 2-(3,4-dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetate dihydrochloride](/img/structure/B1422863.png)
![1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B1422865.png)
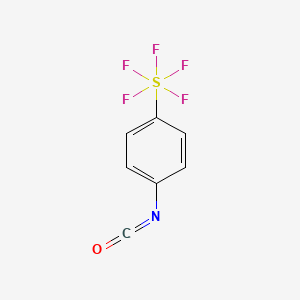
![2-chloro-N-[4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1422869.png)
